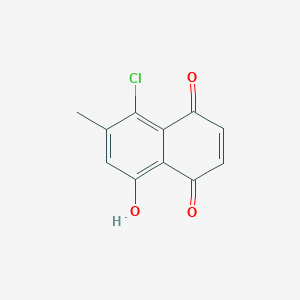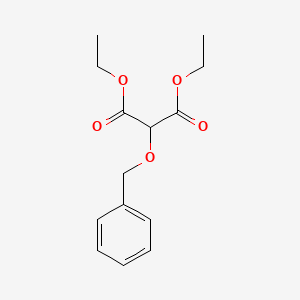
Diethyl(benzyloxy)propanedioate
概要
説明
Diethyl(benzyloxy)propanedioate is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical Characterization and Complexation Behavior
Study of Electrochemical Properties : Diethyl(benzyloxy)propanedioate derivatives have been studied for their electrochemical characteristics using methods like cyclic voltammetry and differential pulse voltammetry. These studies help in understanding the redox processes and the specific functional groups involved in these reactions (Amarandei et al., 2014).
Complexation with Lanthanide Cations : Research has shown that certain derivatives of this compound can effectively complex with lanthanide metal ions such as Sm3+, Eu3+, Yb3+, and Tb3+. This complexation behavior is studied using electrochemical methods and UV-Vis spectroscopy, which is important for understanding the interaction of these compounds with metal ions (Amarandei et al., 2014).
Crystallography and Molecular Structure Analysis
- Crystal Structure Investigations : The crystal structure of this compound derivatives has been analyzed to understand their molecular conformation and potential for metal coordination. Such studies are crucial for the development of new functionalized ligands and have implications in material science (Meskini et al., 2010).
Radical Addition Reactions
- Study of Radical Addition to Olefins : this compound derivatives have been examined for their ability to undergo radical addition to olefins. This type of reaction is significant in organic synthesis, leading to the formation of various products, and is propagated by phenyl selenide transfer (Byers & Lane, 1990).
Synthesis and Application in Chemical Reactions
Efficient Intermediate for Synthesis of Enamino Esters : An improved procedure using this compound derivatives as intermediates has been described for the synthesis of enamino esters. This showcases the role of these compounds in facilitating chemical reactions and synthesis processes (Deshmukh et al., 1999).
Ligating Ability with Chromium : The oxidation products of diethyl malonate, including this compound, have been studied for their ligating ability with chromium. This research is relevant in understanding the reactions of these compounds under various conditions like heating and microwave irradiation (Katre & Ey, 2013).
Plasticizer Synthesis for Polyvinyl Chloride
- Development of New Plasticizers : Research has been conducted to develop new benzoate plasticizers for polyvinyl chloride using derivatives of this compound. This is significant in the field of polymer chemistry and material science (Maydanova et al., 2020).
作用機序
Target of Action
Diethyl(benzyloxy)propanedioate, also known as diethyl malonate, primarily targets α hydrogens . These α hydrogens are flanked by two carbonyl groups, making the compound relatively acidic .
Mode of Action
The compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . The enolate ion, being a good nucleophile, reacts rapidly with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new C−C bond and joins two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway primarily involves the alkylation of enolate ions . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent reactions .
Result of Action
On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For example, the presence of sodium ethoxide in ethanol is necessary for the conversion of the compound into its enolate ion . Additionally, the type of alkyl halide used can affect the reaction .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Diethyl(benzyloxy)propanedioate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enolate ions, where this compound acts as a nucleophile in alkylation reactions . This interaction is essential for the synthesis of carboxylic acids and other compounds. Additionally, it is involved in the malonic ester synthesis, where it reacts with sodium ethoxide to form enolate ions, which further react with alkyl halides .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enolate ions can lead to the formation of new carbon-carbon bonds, which are crucial for cellular functions . Additionally, its role in malonic ester synthesis can impact the production of essential biomolecules, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to enolate ions in the presence of a base such as sodium ethoxide . These enolate ions act as nucleophiles and participate in alkylation reactions with alkyl halides. The resulting products can undergo further reactions, including hydrolysis and decarboxylation, to form substituted carboxylic acids . This mechanism is vital for understanding the compound’s role in biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Over time, it may undergo hydrolysis, leading to the formation of diethyl malonate and benzyl alcohol. Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biochemical synthesis and improved cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sodium ethoxide, which converts it to enolate ions . These enolate ions participate in various biochemical reactions, including the synthesis of carboxylic acids and other essential biomolecules . The compound’s role in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, it may localize to the cytoplasm or mitochondria, impacting cellular metabolism and energy production . The compound’s localization is crucial for understanding its role in cellular processes and optimizing its use in research.
特性
IUPAC Name |
diethyl 2-phenylmethoxypropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVMCVYVLXNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302863 | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-35-8 | |
| Record name | NSC154710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




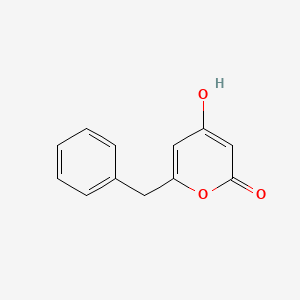
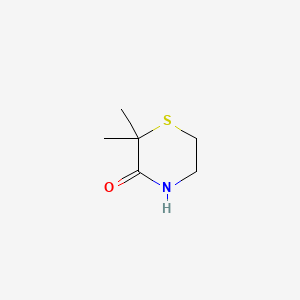

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)
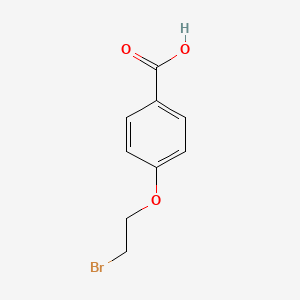
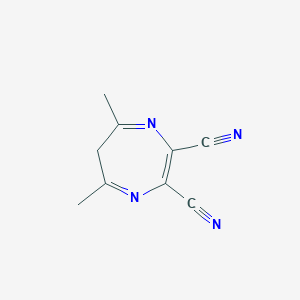
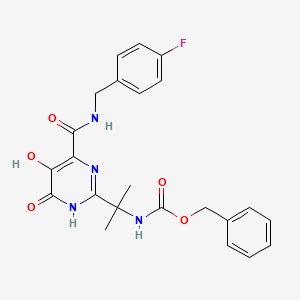
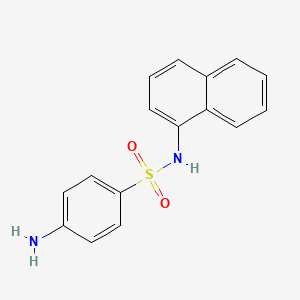
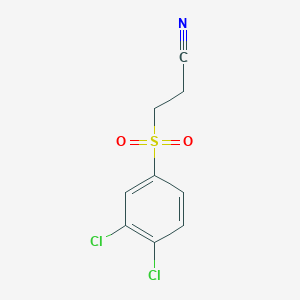

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)
